Decylphosphonic acid

説明

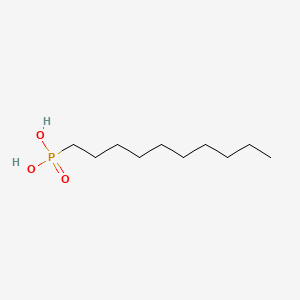

Structure

2D Structure

3D Structure

特性

IUPAC Name |

decylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQISOJKASMITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064497 | |

| Record name | Decylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6874-60-8 | |

| Record name | Decylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decylphosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD52GQS9NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Decylphosphonic Acid

Established Synthetic Pathways for Decylphosphonic Acid

The synthesis of this compound can be achieved through several methods, with a focus on solution-phase approaches that offer high yields and utilize specific catalytic mechanisms.

Solution-Phase Synthetic Approaches

Solution-phase synthesis is a common and versatile method for producing this compound. One established route involves the reaction of dialkyl phosphites, such as diethyl phosphite, with an alkyl halide, like 1-bromodecane, through the Michaelis-Arbuzov reaction. This reaction is typically followed by acidic hydrolysis to convert the resulting phosphonate (B1237965) ester into the desired phosphonic acid. beilstein-journals.org The hydrolysis step is often carried out using concentrated hydrochloric acid at reflux temperatures. beilstein-journals.org

Another solution-phase approach involves the phosphonylation of alkyl bromides with red phosphorus. researchgate.net This method is performed in a multiphase system, such as KOH/H2O/toluene, and utilizes a phase transfer catalyst. researchgate.net

High-Yield Synthesis Protocols for this compound

Researchers have developed high-yield synthesis protocols for this compound, with reported yields reaching up to 91%. researchgate.net One such protocol involves the straightforward phosphonylation of alkyl bromides (AlkBr, where Alk = C4–C18) with red phosphorus (Pn). researchgate.net This reaction takes place in a multiphase system of potassium hydroxide (B78521) (KOH), water, and toluene. researchgate.net The presence of cetyltrimethylammonium bromide (CTAB) is crucial, acting as both a micellar and phase transfer catalyst. researchgate.net The intermediate potassium phosphinates are then oxidized and neutralized in situ with nitric acid to yield the final long-chain n-alkylphosphonic acids. researchgate.net While yields can be as high as 91%, they are more typically in the range of 40–60%. researchgate.net Another simple and effective pathway for synthesizing this compound has been described with yields of up to 87%. researchgate.netresearcher.life

Phosphonylation Mechanisms with Red Phosphorus and Catalysts

The mechanism for the phosphonylation of alkyl halides with red phosphorus under micellar/phase transfer catalysis involves several key steps. The process is initiated by the cleavage of the P−P bonds within the polymeric red phosphorus (Pn) molecules. researchgate.net This cleavage is facilitated by superbasic hydroxide anions (⁻OH), which are dissolved in micelles formed by the phase transfer catalyst, such as cetyltrimethylammonium bromide (CTAB). researchgate.net

Following the P-P bond cleavage, the resulting polyphosphide anions are transferred from the aqueous phase to the organic phase by the catalyst. researchgate.net In the organic phase, these nucleophilic polyphosphide anions undergo alkylation with the alkyl bromide (e.g., 1-bromodecane). researchgate.net This is followed by an in-situ oxidation and neutralization step, typically with nitric acid, to form the final this compound product. researchgate.net

Spectroscopic Characterization Techniques in Synthesis Research

The structural confirmation and purity assessment of synthesized this compound are heavily reliant on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental tools in this characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C-NMR, 31P-NMR)

NMR spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the molecular structure of this compound. researchgate.netresearchgate.net

¹H-NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. For this compound, the ¹H-NMR spectrum would show characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the decyl chain, as well as a signal for the acidic protons of the phosphonic acid group. amazonaws.com The integration of these signals helps to confirm the ratio of protons in different environments.

¹³C-NMR (Carbon-13 NMR): This method is used to determine the types of carbon atoms present in the molecule. The ¹³C-NMR spectrum of this compound will display distinct peaks corresponding to the different carbon atoms in the alkyl chain. amazonaws.comresearchgate.net The carbon atom directly bonded to the phosphorus atom will show a characteristic splitting pattern due to C-P coupling. acs.org

³¹P-NMR (Phosphorus-31 NMR): As a phosphorus-containing compound, ³¹P-NMR is an essential tool for the characterization of this compound. acs.orgoup.comoup.com It provides a single, sharp signal in a specific chemical shift range, confirming the presence of the phosphonic acid group. The chemical shift value is sensitive to the electronic environment of the phosphorus atom. acs.org

Table 1: Representative NMR Data for Phosphonic Acid Derivatives Note: The exact chemical shifts can vary depending on the solvent and concentration.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.8-0.9 | Triplet | Terminal CH₃ of decyl chain |

| ¹H | ~1.2-1.8 | Multiplet | (CH₂)₈ of decyl chain |

| ¹H | ~10-12 | Broad Singlet | P-OH |

| ¹³C | ~14 | Singlet | Terminal CH₃ of decyl chain |

| ¹³C | ~22-32 | Multiple Signals | (CH₂)₈ of decyl chain |

| ¹³C | ~25-35 | Doublet (due to ¹JPC) | CH₂-P |

| ³¹P | ~25-35 | Singlet | -P(O)(OH)₂ |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netualberta.cacanada.ca The FTIR spectrum of this compound provides clear evidence for its key structural features. pvj.vnacs.org

Key vibrational bands observed in the FTIR spectrum of this compound include:

P=O stretching: A strong absorption band typically appears in the region of 1200-1300 cm⁻¹.

P-O-H stretching: Broad and strong bands associated with the hydroxyl groups of the phosphonic acid are observed in the range of 2500-3300 cm⁻¹.

P-O stretching: These vibrations are usually found in the 900-1100 cm⁻¹ region. nih.gov

C-H stretching: Sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the decyl chain appear around 2850-2960 cm⁻¹.

C-H bending: Vibrations for the methylene groups are observed around 1465 cm⁻¹.

The presence and position of these characteristic absorption bands confirm the successful synthesis and structural integrity of the this compound molecule. rjpn.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 2960 | C-H stretch | Alkyl chain |

| 2500 - 3300 | O-H stretch | P-OH |

| ~1465 | C-H bend | Alkyl chain |

| 1200 - 1300 | P=O stretch | Phosphoryl |

| 900 - 1100 | P-O stretch | Phosphonic acid |

This compound, a compound with a significant role in various chemical applications, can be synthesized through several established methodologies. This section delves into the specifics of its synthesis, with a focus on the Arbuzov reaction, as well as the analytical techniques used for its molecular confirmation and purity assessment.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a critical analytical tool for confirming the molecular structure of synthesized this compound. This technique provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of the compound.

For this compound, with a molecular formula of C10H23O3P, the expected molecular weight is approximately 222.26 g/mol . strem.comfishersci.comsikemia.com Mass spectrometry analysis would aim to detect the molecular ion peak corresponding to this mass.

High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the unambiguous determination of the elemental formula. researcher.life This is particularly useful to differentiate this compound from other compounds with the same nominal mass.

In some cases, tandem mass spectrometry (MS/MS) is employed. This involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides detailed structural information, confirming the presence of the phosphonic acid group and the decyl chain. Common fragmentation pathways for organophosphorus compounds can be observed, further solidifying the structural assignment.

The use of techniques like electrospray ionization (ESI) allows for the analysis of polar molecules like this compound. researchgate.net In negative ion mode, the deprotonated molecule [M-H]- would be observed.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C10H23O3P | strem.comfishersci.comsikemia.com |

| Molecular Weight | 222.26 g/mol | strem.comfishersci.comsikemia.com |

| Primary Ion (Negative Mode) | [M-H]- | researchgate.net |

Purity Assessment and Isolation Methodologies

Ensuring the purity of synthesized this compound is crucial for its subsequent applications. Several methods are employed for both the purification of the crude product and the assessment of its purity.

Isolation and Purification:

Following synthesis, this compound is typically isolated from the reaction mixture. Common techniques include:

Crystallization: This is a widely used method for purifying solid compounds. This compound can be crystallized from various solvent systems. For instance, crystallization from hexane (B92381) has been reported as a viable option. researchgate.net The choice of solvent is critical and can be guided by the solubility characteristics of the acid and any impurities present. The process often involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the purified compound.

Chromatography: Column chromatography is another effective purification technique. For polar compounds like phosphonic acids, strong anion-exchange resins can be utilized, with elution using an aqueous formic acid gradient. researchgate.net Reverse-phase high-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separations. sielc.com

Extraction: Liquid-liquid extraction can be used to remove non-polar impurities. By dissolving the crude product in an alkaline aqueous solution, the deprotonated phosphonic acid becomes water-soluble, while non-polar impurities can be extracted into an organic solvent like hexane or dichloromethane. researchgate.net Subsequent acidification of the aqueous layer allows for the extraction of the purified this compound into an organic solvent. researchgate.net

Purity Assessment:

Once purified, the purity of this compound is assessed using various analytical methods:

Titrimetric Analysis: Acid-base titration can be used to determine the purity of this compound. By titrating a known weight of the acid with a standardized base, the number of acidic protons can be quantified, providing a measure of its purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of this compound. researcher.liferesearchgate.net The presence of characteristic peaks corresponding to the decyl chain and the phosphonic acid group, along with the absence of impurity peaks, indicates a high degree of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the molecule. researchgate.netpvj.vn Characteristic absorption bands for P=O, P-O-H, and C-H bonds would be expected in the FTIR spectrum of this compound.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of a compound. sielc.com A single, sharp peak in the chromatogram indicates a pure sample, while the presence of other peaks suggests the presence of impurities.

Gas Chromatography (GC): While less common for polar compounds, GC can be used after derivatization of the phosphonic acid to a more volatile form.

Commercial suppliers of this compound often specify the purity, with typical values being ≥97% or ≥98%. strem.comsikemia.com

Table 2: Common Purity Assessment and Isolation Techniques for this compound

| Technique | Purpose | Source |

| Crystallization | Purification | researchgate.net |

| Column Chromatography | Purification | researchgate.net |

| Liquid-Liquid Extraction | Purification | researchgate.net |

| Titrimetric Analysis | Purity Assessment | |

| NMR Spectroscopy | Purity Assessment & Structural Confirmation | researcher.liferesearchgate.net |

| FTIR Spectroscopy | Structural Confirmation | researchgate.netpvj.vn |

| HPLC | Purity Assessment | sielc.com |

Surface Engineering and Interfacial Phenomena of Decylphosphonic Acid

Fundamental Principles of Self-Assembled Monolayers (SAMs) Formation

SAMs are organized molecular assemblies that form spontaneously on surfaces through adsorption from a solution or gas phase. They typically consist of a headgroup with a specific affinity for the substrate, a spacer chain (often an alkyl group), and a tail group that is exposed at the outer surface wikipedia.orgnih.gov. The formation process is generally understood to occur in two stages: an initial rapid adsorption followed by a slower organization of the molecules into a more ordered layer wikipedia.org.

Adsorption Mechanisms on Metal and Metal Oxide Surfaces

The adsorption of decylphosphonic acid and other alkylphosphonic acids on metal and metal oxide surfaces is primarily driven by the strong chemical interaction between the phosphonic acid headgroup and the surface atoms. This interaction leads to the formation of stable, well-defined layers researchgate.net.

Chemisorption of alkylphosphonic acids on metal oxide surfaces typically involves the dissociation of protons from the phosphonic acid group, leading to the formation of alkylphosphonate species researchgate.net. These phosphonate (B1237965) species then chemically bond with the metal surface researchgate.net. This process often involves a condensation reaction between the phosphonic acid and hydroxyl groups present on the oxidized metal surface ethz.ch. The phosphonic acid group can engage in various binding modalities with surface hydroxyl groups researchgate.net.

The solvent environment significantly influences the kinetics and quality of SAM formation wikipedia.orgresearchgate.net. The solvent must be able to dissolve the SAM molecules researchgate.net. The exact kinetics depend on the properties of the adsorbate, solvent, and substrate wikipedia.org. For adsorption from a liquid solution, factors such as temperature, adsorbate concentration, and purity play a role wikipedia.org. Weaker solvent polarity can be preferred for forming well-defined phosphonic acid SAMs on some surfaces, such as ZnO nanowires, to avoid detrimental surface byproducts nih.gov. The degree of metal ion dissociation from the solid surface into the solvent can also affect the surface coordination of phosphonic acids during SAM formation researchgate.netnih.gov. Using suitable nonpolar solvents can amplify the interaction between the phosphonic acid group and the hydrophilic substrate, potentially leading to faster monolayer formation mdpi.com.

Hydroxyl groups on the metal oxide surface play a key role in the bonding of phosphonic acids. The chemisorption often occurs through a condensation reaction with these surface hydroxyls ethz.chresearchgate.net. Alkylphosphonic acids are capable of forming chelate complexes with various metal cations researchgate.net. The binding of phosphonic acids to the surface can occur in mono-, bi-, or even tridentate modes, potentially involving hydrogen bonding between the phosphoryl oxygen and surface hydroxyls researchgate.netmarshall.edu. Bonding to ionic species with a high valence charge is generally accepted to produce compounds with low water solubility researchgate.net. Elevated temperatures, around 100 °C, can promote the formation of metal-oxygen-phosphorus (M-O-P) bonds researchgate.net.

Influence of Solvent Environment on SAM Formation Kinetics

Packing Density and Conformational Order in this compound SAMs

The packing density and conformational order within this compound SAMs are crucial for their performance in various applications. A higher packing density and greater conformational order generally lead to more stable and effective films mpg.de. The final structure of the SAM is influenced by the chain length and the characteristics of both the adsorbate and the substrate wikipedia.org. Steric hindrance and the properties of the metal substrate can impact the packing density wikipedia.org. Interactions between the alkyl chains, such as van der Waals forces, contribute to the organization of the molecules into an ordered monolayer wikipedia.orgepfl.ch. Longer chain lengths can increase thermodynamic stability wikipedia.org. For alkylphosphonic acid SAMs, the packing density and conformation of the alkyl chains can depend on the chain length mpg.de. While the inner methylene (B1212753) segments may be primarily in an all-trans conformation, the chain termini can be highly disordered acs.org.

Thermally Driven Stability of Phosphonic Acid Thin Films

Enhancement of Stability through Thermal Treatment

Thermal treatment plays a significant role in enhancing the stability of surfaces modified with phosphonic acids, including this compound. Studies on alkylphosphonic acid SAMs on metal oxides like alumina (B75360) have shown that the P-O bonding between the phosphonic acid anchoring group and the metal substrate is robust and can remain stable up to 800 °C researchgate.netnih.gov. The primary degradation mechanism for these SAMs at lower temperatures (typically between 200 °C and 350 °C) is often attributed to the oxidation or breakage of the alkyl chains rather than the cleavage of the phosphonate-surface bond researchgate.netmdpi.com. For instance, octathis compound (ODPA) SAMs on aluminum films annealed in air up to 200 °C exhibited excellent hydrophobicity, with degradation occurring through oxidation of the alkyl chains rsc.org. In inert environments, phosphonic acid SAMs on metal oxides have demonstrated stability up to approximately 400 °C osti.gov.

Bond Formation Mechanisms (Monodentate, Bidentate, Mixed)

Phosphonic acids can bond to metal oxide surfaces through different mechanisms, including monodentate, bidentate, and potentially mixed bonding modes. The phosphonic acid group typically undergoes de-protonation and coordination to the metal oxide surface researchgate.net. This chemisorption process involves the formation of strong interfacial covalent bonds between the phosphonate head group and the metal substrate researcher.lifeethz.ch. Spectroscopic data from studies on the modification of Nitinol nanoparticles with phosphonic acids suggest that the phosphonic head group adsorbs in a mixed bidentate/monodentate binding motif on the nanoparticle surface marshall.edu. The specific bonding mechanism can influence the structure and stability of the resulting self-assembled monolayer ethz.ch.

Surface Modification Strategies Utilizing this compound

This compound is employed in various surface modification strategies to tailor the properties of different substrates.

Modification of Metal Substrates (e.g., Copper, Stainless Steel, Aluminum)

This compound and other alkylphosphonic acids are effective in modifying metal substrates such as copper, stainless steel, and aluminum, primarily for applications like corrosion inhibition and altering wettability researchgate.netresearchgate.netmdpi.com. Phosphonic acids form strong chemical bonds with metal oxide surfaces, which are often present as a native layer on these metals ethz.chresearchgate.net. On aluminum surfaces, adsorbed water leads to hydroxylation of the oxide layer, facilitating the chemisorption of alkylphosphonic acids through proton dissociation and formation of alkylphosphonate species that chemically bond with the surface researchgate.net. Studies have shown that immersing aluminum films in phosphonic acid solutions results in the formation of spontaneously organized, oriented thin films researchgate.net. For copper substrates, immersing the material in this compound solutions can lead to the formation of self-assembled layers researchgate.netmdpi.com. These layers can provide corrosion protection, as evidenced by increased linear polarization resistance and decreased corrosion current on mild steel surfaces modified with DPA researchgate.netresearcher.life. Research indicates that phosphonate compounds exhibit strong chemisorption on numerous industrially relevant metals researchgate.net.

Functionalization of Metal Oxide Nanoparticles (e.g., TiO2, ZrO2, ZnO, Boron Nitride)

This compound is used to functionalize metal oxide nanoparticles, including TiO2, ZrO2, and ZnO, to modify their surface properties and enhance their performance in various applications osti.govresearcher.lifeijbiotech.comrsc.org. The phosphonic acid groups form strong interfacial covalent bonds with the metal oxide surface, creating conformal and flexible coatings researcher.lifenih.gov. For instance, DPA has been used to modify MnO2 nanofibers, leading to improved cycling stability and high-rate performance in Zn-MnO2 batteries researcher.lifenih.gov. The phosphonic groups in the modification layers can improve interfacial charge transfer researcher.life. Functionalization of TiO2 nanoparticles with this compound has also been investigated ijbiotech.com. Phosphonic acids can adsorb strongly onto the oxides of titanium, zirconium, and other metals to form SAMs acs.orgsigmaaldrich.com. Modification of metal oxides like TiO2, ZrO2, and ZnO with phosphonic acids results in the formation of SAMs on their surfaces osti.gov.

Tailoring Surface Energy and Wettability

A key application of this compound in surface engineering is the tailoring of surface energy and wettability hiyka.comresearchgate.net. By forming SAMs on various substrates, DPA can significantly alter the surface energy, making it ideal for modifying wettability and adhesion hiyka.com. The hydrophobic decyl chain is particularly effective at inducing hydrophobicity and imparting water-repellent properties to surfaces hiyka.com. Contact angle measurements are commonly used to assess the wettability of DPA-modified surfaces researchgate.netresearcher.life. For example, modification of mild steel surfaces with DPA has been examined using contact angle measurements researchgate.netresearcher.life. On aluminum surfaces, modification with this compound has resulted in water contact angles above 100° researchgate.net. The contact angle of a water droplet on solid surfaces can be varied by functionalizing the surface with different SAMs, including those formed from phosphonic acids ualberta.ca. The surface energy of SAM-modified surfaces varies with the alkyl chain length of the phosphonic acid, allowing for tuning of wettability ualberta.ca. Surfaces with contact angles greater than 90° are considered hydrophobic, while those with contact angles less than 90° are hydrophilic ualberta.ca.

Here is a table summarizing contact angle data for phosphonic acids of varying alkyl chain lengths on titania nanotube arrays, including this compound:

| Chemical | Alkyl Chain Length | Contact Angle (°) |

| 1H,1H,2H,2H-Perfluorooctane phosphonic acid | 10 | 151.0 ± 4.0 |

| n-Octadecyl phosphonic acid (ODPA) | 18 | 147.7 ± 4.0 |

| n-Decyl phosphonic acid (DPA) | 10 | 144.7 ± 4.0 |

| n-Hexyl phosphonic acid (HPA) | 6 | 132.8 ± 13 |

| n-Butyl phosphonic acid (BPA) | 4 | 60.1 ± 10 |

| tert-butyl phosphonic acid (TBPA) | 2 | 23.8 ± 5.0 |

| Bare TNTA | 0 | 10.0 ± 5.0 |

*Data compiled from Reference ualberta.ca.

The table illustrates that increasing the alkyl chain length of the phosphonic acid generally leads to a higher water contact angle, indicating increased hydrophobicity ualberta.ca. This compound, with its C10 chain, contributes significantly to increasing the contact angle compared to shorter-chain phosphonic acids ualberta.ca.

Advanced Characterization of Modified Surfaces

A range of advanced techniques are utilized to probe the characteristics of surfaces modified with this compound. These methods provide detailed insights into the interfacial properties, surface morphology, chemical composition, bonding states, conformation, surface coverage, and thermal stability of the adsorbed layers.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the interfacial properties of surfaces modified with this compound, particularly in the context of corrosion inhibition. EIS measurements can reveal the protective qualities of the formed layers by assessing the resistance to charge transfer and the capacitance of the film. Studies have shown that alkylphosphonic acid monolayers on copper surfaces, including those formed by this compound, exhibit a significantly higher diameter of the capacitive loop in Nyquist plots compared to bare metal, indicating improved corrosion protection. mdpi.com The increase in polarization resistance observed in Nyquist diagrams for copper samples modified with an alkylphosphonic monolayer demonstrates their effectiveness in mitigating copper corrosion in acidic aqueous media. mdpi.com The fitting results from EIS can indicate that electrochemically adsorbed this compound layers are denser and thicker, providing higher coverage and better blockage of electron transfer across the interface, leading to enhanced corrosion resistance. acs.org

Atomic Force Microscopy (AFM) is widely used to characterize the surface morphology and roughness of substrates modified with this compound. AFM provides high-resolution topographical images, allowing researchers to visualize the structure and uniformity of the adsorbed layer. Studies on alkylphosphonate modified aluminum oxide surfaces, including those treated with this compound, have used AFM to determine the root-mean-square surface roughness, which was found to be less than 15 nm. nih.gov AFM has also been employed to analyze particle dimensions of functionalized nanoparticles, such as titanium dioxide nanoparticles modified with this compound, confirming their size and dispersion. ijbiotech.com Furthermore, AFM scans of stainless steel modified with various alkylphosphonic acids, including this compound, can show the surface topography after modification. amazonaws.com AFM is also used to confirm the adsorption of biomolecules on phosphonic acid modified surfaces. rri.res.in

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the outermost layers of a material. XPS is frequently used to confirm the presence of this compound on modified surfaces and to analyze the bonding interactions with the substrate. XPS analysis has confirmed the presence of alkylphosphonate molecules, including this compound, on modified aluminum substrates. nih.govethz.ch Analysis of the O 1s binding energy in XPS spectra can indicate the presence of P=O, P–Ti–O, and O–Ti bonds in the surface layer of titanium dioxide modified with phosphonic acids. mdpi.com XPS can also reveal changes in elemental composition, such as increased carbon and phosphorus signals and decreased substrate signals, upon successful grafting of this compound. amazonaws.commarshall.edu Angle-dependent XPS can provide insights into the depth distribution of the this compound monolayer. acs.org

Contact angle goniometry is a standard technique for assessing the wettability of a surface by measuring the angle a liquid droplet forms with the surface. Modification with this compound, which has a hydrophobic decyl chain, typically leads to an increase in the water contact angle, indicating a more hydrophobic surface. The sessile drop static contact angle of pure water on aluminum substrates modified with this compound has been reported to be typically more than 115 degrees, demonstrating the highly hydrophobic nature of the modified surface. nih.gov Contact angle measurements are widely used to evaluate the change in wettability after surface modification with this compound on various substrates, including mild steel, titanium alloys, and TiO₂ nanoparticles. mdpi.comresearchgate.netmdpi.commdpi.com A water contact angle greater than or equal to 90° is generally indicative of a hydrophobic surface. mdpi.com

Here is a table summarizing some contact angle data for surfaces modified with this compound:

| Substrate | Modifier | Liquid | Contact Angle (°) | Reference |

| Aluminum | This compound | Pure water | > 115 | nih.gov |

| Mild steel | This compound | Water | Examined | researchgate.net |

| Ti-6Al-4V alloy | This compound | Measured | Measured | acs.org |

| TiO₂ nanoparticles | This compound | Measured | Measured | mdpi.com |

| TiO₂ surface | This compound | PBS solution | 90.3 ± 0.4 | mdpi.com |

| Ti-DLC coatings | This compound | Water | Increased | mdpi.com |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the bonding states and conformation of molecules immobilized on solid surfaces. For this compound modified surfaces, solid-state NMR, particularly ³¹P, ¹H, and ¹³C NMR, can elucidate how the phosphonic acid head group interacts with the substrate and the structural arrangement of the alkyl chains. ³¹P NMR spectra can show different bonding states, such as monodentate, bidentate, and tridentate bonding, depending on the surface and modification conditions. oup.comresearchgate.netoup.com ¹H NMR spectra can indicate a decrease in P-OH groups, suggesting the formation of P-O-substrate bonds through dehydration condensation reactions. oup.comresearchgate.netoup.com ¹³C NMR results can provide information about the conformation of the alkyl chains, such as the presence of all-trans conformation, and the mobility of different segments of the chain. oup.comresearchgate.netoup.com Solid-state NMR has been used to characterize this compound layers on titanium dioxide and boron nitride nanoparticles. oup.comresearchgate.netoup.comacs.org

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to determine the amount of organic material grafted onto a surface, providing an estimate of the surface coverage of this compound. It also provides information about the thermal stability of the modified layer. The surface coverage of organic modifiers, including this compound, on modified nanoparticles can be estimated from the mass loss observed in TGA curves. oup.comresearchgate.netoup.com TGA has been used to monitor surface functionalization and show enhanced surface coverage after multi-step modification processes. ijbiotech.comijbiotech.com Studies have shown that alkylphosphonic acid SAMs can exhibit good thermal and oxidative stability, with no significant mass loss observed below a certain temperature. researchgate.net

Applications of Decylphosphonic Acid in Advanced Technologies

Coatings and Corrosion Inhibition

Decylphosphonic acid plays a significant role in the development of advanced coatings, offering protection against corrosion and enhancing surface properties like hydrophobicity and adhesion.

Development of Protective and Hydrophobic Coatings

This compound is utilized in the creation of hydrophobic and protective coatings on diverse substrates, including metals, glass, and polymers. hiyka.com The presence of the long decyl chain contributes to the water-repellent properties of the resulting coating. Alkyl phosphonic acids, including DPA, can form condensed hydrophobic monolayers on various materials, including nanoparticles. reinste.com This ability to create hydrophobic surfaces makes DPA valuable for applications requiring moisture resistance and barrier properties.

Mechanism of Corrosion Inhibition on Metal Surfaces

This compound acts as a corrosion inhibitor by forming protective layers on metal surfaces. researchgate.net Alkyl phosphonic acids are amphiphilic structures that can behave as smart corrosion inhibitors. researchgate.net Their heteroatoms, such as oxygen and phosphorus, can coordinate with corroding metal atoms, effectively blocking active corrosion sites and mitigating the rates of electrochemical reactions. mdpi.com This process prevents or slows down the degradation of metals.

Studies have investigated the corrosion inhibition properties of decylphosphonate on various metal substrates, including mild steel and magnesium alloys. researchgate.netresearchgate.net For instance, research on mild steel surfaces using electrochemical impedance spectroscopy (EIS) and salt spray tests has indicated that DPA can be an efficient component for anti-corrosion coatings. researchgate.net On magnesium alloys, sodium salts of this compound have been shown to significantly improve corrosion resistance, extending the lifetime of coatings by forming insoluble compounds with metal ions, which effectively block corrosion pathways. uni-kiel.deuni-kiel.de The effectiveness of phosphonic acids as corrosion inhibitors is influenced by factors such as their molecular structure and their ability to form stable protective layers through chemisorption on the metal surface. mdpi.com

Pretreatment Agents for Enhanced Adhesion

This compound can serve as a pretreatment agent to enhance the adhesion of subsequent layers, such as paints and adhesives, to metal surfaces. made-in-china.com Phosphonic acids can bind to the metal surface and provide a linkage to an organic matrix in multicomponent systems. mdpi.com This interfacial modification improves the bonding between the metal substrate and the applied coating, leading to enhanced durability and protection. Pretreatment of surfaces with selected phosphonic acids presents a promising solution for improving the protection of materials like bronze by enhancing the adhesion of clear coatings. mdpi.com

Nanotechnology and Nanomaterials

This compound plays a crucial role in nanotechnology, particularly in the functionalization and surface modification of various nanomaterials. hiyka.commade-in-china.com

Functionalization of Nanoparticles (e.g., Quantum Dots, Nanometals, Nanoceramics)

Alkylphosphonic acids, including this compound, are widely used for the production and surface functionalization of various nanoparticles, such as quantum dots, nanometals, and nanoceramics. reinste.comreinste.com Surface functionalization with molecules like DPA can significantly alter the properties of nanoparticles. For quantum dots, surface decoration with polar functionalities, including small functional molecules like phosphonic acids, is a common approach to modify their properties and improve their compatibility with different media. nih.gov The functionalization of nanoparticles with alkanephosphonic acids can lead to the formation of stable dispersions and enable their incorporation into composite materials. researchgate.net For example, rutile titanium dioxide nanoparticles functionalized with this compound have been used to create transparent nanocomposites with increased refractive indices. researchgate.net The chain length of the alkyl phosphonic acid can influence the shape and size of the resulting nanoparticles. reinste.comreinste.com

Creation of Functional Coatings for Nanostructured Materials

This compound is also employed in the creation of functional coatings for nanostructured materials. Besides their use in producing nanoparticles, alkylphosphonic acids can be used for coating many materials, including nanoparticles, with condensed hydrophobic monolayers. reinste.comreinste.com This allows for tailoring the surface properties of nanostructured materials, such as controlling wettability and enhancing protection. For instance, self-assembled alkylphosphonic modification layers have been applied to nanostructured metal oxides to improve their performance in applications like batteries. researcher.life The phosphonic groups form strong interfacial covalent bonds, leading to the generation of conformal and flexible coatings on the nanoparticle surface. researcher.life

Fabrication of Dielectric Layers in Organic Electronics

This compound plays a crucial role in the fabrication of dielectric layers, particularly in the context of organic electronics such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). DPA can be utilized as a dielectric layer modifier or as a component in self-assembled monolayers (SAMs) that serve as ultrathin gate dielectrics. made-in-china.commdpi.com

The formation of SAMs of alkylphosphonic acids on metal oxide surfaces, such as aluminum oxide (AlOₓ), is a key technique. mdpi.commpg.de The phosphonic acid head group strongly binds to the metal oxide surface through heterocondensation with surface hydroxyl groups, forming stable P-O-Al linkages. mpg.de The long decyl chain of DPA contributes to the formation of a hydrophobic and insulating layer. hiyka.com This approach allows for the creation of high-capacitance gate dielectrics under mild processing conditions, which is particularly important for fabricating organic electronics on delicate substrates. mpg.de Using phosphonic acids with longer alkyl chains, such as octathis compound, has been shown to prevent corrosion of the AlOₓ surface, a concern with shorter-chain phosphonic acids. mpg.de The ability to form molecularly thin SAMs enables the operation of organic transistors at low voltages, often less than 2 V or 3 V. mdpi.commpg.desci-hub.se Hybrid dielectrics composed of a thin aluminum oxide layer and an alkylphosphonic acid SAM are a promising option for achieving low-voltage organic TFTs. mpg.dempg.de

Dispersion and Stability Enhancement of Nanoparticles

This compound is effective in enhancing the dispersion and stability of various nanoparticles. Its amphiphilic structure allows it to adsorb onto the surface of nanoparticles, providing steric and electrostatic repulsion that prevents aggregation. hiyka.comijbiotech.com

DPA has been used as a surface functionalization agent for quantum dots and other nanoparticles. made-in-china.com The phosphonic acid group can form strong interfacial covalent bonds with the surface of metal oxide nanoparticles like TiO₂. ijbiotech.com This covalent grafting helps to stabilize the nanoparticles against agglomeration. ijbiotech.com The hydrophobic decyl chain extends outwards from the nanoparticle surface, making the particles dispersible in nonpolar solvents if the phosphonic acid has a lipophilic moiety. semanticscholar.org Conversely, if the terminus is polar, the nanoparticles become dispersible in polar solvents. semanticscholar.org This ability to tune dispersibility is crucial for incorporating nanoparticles into various matrices and formulations.

In the context of carbon nanotubes (CNTs), phosphonic acids, including DPA, have been applied to improve their dispersion. researchgate.net DPA has been identified as having an optimal ratio for dispersing carbon nanotubes. researchgate.net The adsorption of DPA molecules onto the surface of CNTs, often via hydrophobic interactions, π-π bonds, hydrogen bonds, or electrostatic interactions, helps to stabilize them in dispersion. researchgate.net

DPA has also been used in the synthesis of polyaniline (PANI) nanoparticles via emulsion polymerization in micellar solutions. DPA acts as an amphiphile, forming micelles that serve as nanoreactors for the polymerization. This process yields stable PANI dispersions with controlled particle sizes. scilit.com The resulting DPA-doped PANI nanoparticles exhibit enhanced electrical conductivity and improved solubility in common organic solvents. scilit.com The presence of the long alkyl chains of DPA can lead to the formation of a layered structure in the PANI, contributing to its properties. scilit.com

Catalysis and Chemical Research

This compound and other phosphonic acids are valuable compounds in catalysis and broader chemical research, primarily through their ability to modify surfaces and influence reaction environments. made-in-china.comhiyka.com

Improvement of Catalyst Reactivity and Stability

Phosphonic acids can be used to anchor molecular catalysts onto solid supports, such as metal oxides, which can improve catalyst stability and influence their reactivity. scispace.comresearchgate.netnih.gov The strong interaction between the phosphonic acid group and the metal oxide surface provides a robust linkage for immobilizing catalysts. rsc.org

However, the stability of phosphonate-attached species can be dependent on the environment, with potential for leaching in aqueous solutions depending on pH. rsc.org In some cases, using phosphonate (B1237965) binding groups for anchoring molecular catalysts on surfaces like TiO₂ can lead to on-surface dimerization of the catalyst upon oxidation, which may diminish their reactivity compared to monomeric species in solution. scispace.comresearchgate.netnih.gov For example, a study on water oxidation catalysts showed that Ru-bda catalysts with phosphonate binding could form surface-bound oxo-bridged dimers upon oxidation, resulting in decreased catalytic ability. scispace.comresearchgate.net This highlights the importance of the anchoring strategy in maintaining catalyst performance.

Role in Novel Chemical Processes and Reactions

Phosphonic acids can participate in or facilitate various chemical processes and reactions. They can be synthesized through methods like the Michaelis-Arbuzov reaction or hydrophosphorylation of alkenes. google.comorganic-chemistry.org The phosphonic acid group provides a reactive site for further chemical modifications, broadening their application scope. hiyka.com

In the synthesis of metal nanocrystals, phosphonic acids can act as ligands that influence the formation and shape of the nanocrystals. nih.gov They can form layered coordination polymers, or lamellae, which serve as reaction intermediates. nih.gov The structure and stability of these lamellae, which can be tuned by the length of the phosphonic acid ligand chain, play a crucial role in determining the final size and shape of the metal nanocrystals. nih.gov For instance, shorter-chain phosphonic acids can impart greater stability to the lamella assembly, influencing the reduction rate of metal ions and the resulting nanocrystal morphology. nih.gov

This compound has also been used in the synthesis of polyaniline through emulsion polymerization, influencing the particle size and morphology of the resulting polymer. scilit.com

Stabilization of Molecular Catalysts on Photoanodes

This compound derivatives have been explored for stabilizing molecular catalysts on photoanodes, particularly in dye-sensitized photoelectrosynthesis cells (DSPECs) for applications like water splitting. scispace.comresearchgate.netnih.govnih.gov Molecular chromophores and catalysts are immobilized on semiconductor surfaces, such as mesoporous TiO₂ layers on fluorine-doped tin oxide (FTO). nih.gov

While phosphonate anchoring can provide a linkage to the TiO₂ surface, studies have shown that phosphonate-bound molecular catalysts can undergo dimerization upon oxidation, which negatively impacts their catalytic activity for water oxidation. scispace.comresearchgate.netnih.gov For example, a study involving a Ru-bda catalyst with a this compound-based anchor observed the formation of surface-bound dimers with diminished reactivity. scispace.comresearchgate.netnih.gov This suggests that while phosphonic acid can serve as an anchoring group, the specific molecular design of the catalyst and the anchoring strategy are critical for achieving stable and highly reactive photoanodes. Alternative anchoring ligands, such as pyridyl groups, have shown better performance in maintaining the monomeric structure and catalytic activity of certain molecular catalysts on TiO₂ photoanodes. scispace.comresearchgate.netnih.gov

Biomedical Engineering and Biocompatibility

This compound and other organophosphorus compounds hold promise in biomedical engineering due to their potential biocompatibility and ability to modify surfaces for improved biological interactions. hiyka.comacs.org

Phosphonic acid groups can enhance the biocompatibility and adhesion properties of materials. acs.org Organophosphorus polymers containing phosphonic acid groups are of significant interest in the biomedical field and can be employed in various applications. acs.org

This compound has been utilized in the surface treatment of medical implants and devices to improve biocompatibility and resistance to biofouling. hiyka.com Surface modification of materials used in implants, such as titanium and its alloys, is crucial for improving tissue compatibility and reducing protein adsorption and cell adhesion. acs.org While the provided search results specifically mention the use of poly(2-methacryloyloxy phosphorylcholine) (PMPC)-based copolymers for improving the biocompatibility of titanium implants and reducing protein adsorption and cell adhesion, the general principle of using organophosphorus compounds like phosphonic acids for surface modification to enhance biocompatibility is established. acs.org

Furthermore, surface functionalization of nanoparticles with compounds like this compound is relevant to biomedical applications of nanomaterials, such as drug delivery and imaging. ijbiotech.comijbiotech.com Surface modification can improve the colloidal stability of nanoparticles in biological fluids, prevent aggregation, and provide compatibility with biological systems. ijbiotech.comijbiotech.com While the search results mention the functionalization of TiO₂ nanoparticles with 1-decylphosphonic acid for characterization purposes in the context of surface engineering of nanocomposites for biomedical applications, they also highlight the broader importance of surface modification for achieving desired properties like dispersibility and reduced non-specific binding in biological environments. ijbiotech.comijbiotech.com

Surface Treatment of Medical Implants and Devices

This compound is utilized in the surface treatment of medical implants and devices. hiyka.com This application leverages its ability to form stable bonds on metal oxide surfaces, such as titanium dioxide (TiO2), a common material for implants. scispace.comnih.govresearchgate.net Phosphonic acids, including this compound, can form robust metal-O-P bonds on oxidized metal surfaces through acid-base interactions. researchgate.net This surface modification can influence properties like wettability and adhesion. hiyka.comnih.gov Studies have investigated the formation of self-assembled monolayers (SAMs) of phosphonic acids on titanium alloy (Ti-6Al-4V), a widely used material for dental and orthopedic implants, to improve osseointegration. acs.org Both passive adsorption and electrochemically assisted methods can be employed to create these monolayers. acs.org

Improvement of Adhesion and Biocompatibility in Implantable Devices

Researchers highlight the role of this compound in improving adhesion and biocompatibility in implantable devices. hnsincere.com Surface modification of implantable biomedical devices using strategies like self-assembled monolayers (SAMs) is a potential solution to limitations such as limited biocompatibility and the risk of biofouling. researchgate.net Phosphonic acid-based SAMs are considered stable and effective for functionalizing metal oxide surfaces in biomedical applications. scispace.comresearchgate.net Modifying titanium oxide surfaces with phosphonic acids can improve hydrophilicity, which is favorable for biocompatibility, bone healing, and osseointegration. researchgate.net A SAM layer can accelerate the growth of bone tissue on an implant by altering the surface wettability. researchgate.net

Fixation of Osteogenic Proteins on Metal Oxide Surfaces

Phosphonic acids possess qualities that make them suitable for immobilizing bioactive organic molecules, such as osteogenic proteins like BMP-2, on metal oxide surfaces like TiO2. researchgate.net Nanotechnology enables the self-assembly of these monolayers through relatively simple processes. researchgate.net This ability to fix osteogenic proteins is significant for promoting bone growth and expediting bone apposition after implantation. nih.gov

Triggered Release Applications in Nanostructured Oxides

This compound can play a role in triggered release applications within nanostructured oxides. While the direct use of this compound for triggered release of active molecules is an area of ongoing research, phosphonic acid groups are utilized to modify nanostructured oxide surfaces for such purposes. For instance, functionalization strategies involving phosphonic acid groups on nanostructured oxides like zirconia nanotubes (ZrNT) have been explored for creating multi-functional structures capable of triggered release based on changes in the chemical environment. researchgate.net

Energy Sector Applications

Stabilization of Dye-Sensitized Solar Cells (DSSCs)

This compound is used in stabilizing dye-sensitized solar cells (DSSCs). thermofisher.kr It is applied as a co-adsorbent along with the sensitizing dye on the semiconductor metal oxide layer of the photoanode, typically TiO2. google.comflinders.edu.aufu-berlin.de The use of co-adsorbents like this compound helps form a dense mixed self-assembled monolayer. google.com The long alkyl chains of this compound are believed to self-assemble on the TiO2 surface, creating a densely packed, hydrophobic monolayer. fu-berlin.de This layer can repel iodide from the TiO2 surface, thereby reducing the rate of recombination and enhancing the stability of DSSCs, particularly under thermal stress. google.comfu-berlin.de Although the co-adsorption might slightly reduce dye uptake, the resulting increase in open-circuit voltage (VOC) can overcompensate for the loss in short-circuit current (JSC). fu-berlin.denih.gov this compound has been shown to contribute to more stabilized cell performance in DSSCs. flinders.edu.au

Improvement of Anti-Reflective Coatings in Solar Panels

This compound is used in solar panel manufacturing to improve anti-reflective coatings, contributing to increased energy conversion efficiency. hnsincere.com Anti-reflective coatings on the front glass of solar panels minimize sunlight reflection and enhance absorption, which is crucial for improving efficiency. greenlancer.comresearchgate.net Degradation of these coatings can lead to reduced performance. greenlancer.com While the specific mechanism of this compound's contribution to anti-reflective coatings on solar panels is not detailed in the search results, its surface modification capabilities, including altering surface energy and creating hydrophobic surfaces, are likely relevant to enhancing the performance and durability of these coatings. hiyka.com

Modification of Work Function for Solar Cell Applications

Research indicates that using phosphonic acids as SAMs on ITO electrodes can lead to improved hole extraction, a higher fill factor (FF), and enhanced power conversion efficiency (PCE) in fully vacuum-deposited perovskite solar cells. rsc.org this compound, specifically, has been investigated alongside other phosphonic acids for this purpose. rsc.org These molecules, with their phosphonic acid anchoring group, form stable bonds with the oxide surface of ITO. rsc.orggoogle.com The aliphatic, non-conjugated structure of this compound can serve as a neutral reference point for comparing surface energy effects. rsc.org Studies have shown a strong correlation between device efficiency and the induced high work function resulting from the SAM modification. rsc.org

In the context of Sb2S3 solar cells, 1-decylphosphonic acid has been used in surface treatments of the TiO2 layer. This modification can help reduce recombination at the interface and increase the open-circuit voltage (VOC) and fill factor (FF). researchgate.net

This compound has also been used as a co-adsorbent with commonly used dyes in dye-sensitized solar cells (DSSCs) to study the structure of the dye layer formed on the TiO2 surface. flinders.edu.au Techniques like neutral impact collision ion scattering spectroscopy (NICISS) and X-ray photoelectron spectroscopy (XPS) are employed to determine the concentration depth profiles of elements in the co-adsorbent/dye layer. flinders.edu.au

Lubrication Systems

This compound and its derivatives have found utility in lubrication systems, particularly in synthetic lubricants, where they can act as friction modifiers and anti-wear additives.

Boundary Friction Reduction in Synthetic Lubricants

In lubrication, different regimes exist depending on the load and speed, including hydrodynamic, elastohydrodynamic (EHL), and boundary lubrication. valvolineglobal.comprecisionlubrication.com Boundary lubrication occurs under high-load and low-speed conditions where the lubricant film is very thin, leading to contact between the sliding surfaces' asperities. valvolineglobal.comprecisionlubrication.comnasa.gov In this regime, the performance is significantly influenced by lubricant additives that form protective films on the surfaces. abcm.org.br

Liquid esters of phosphorus-containing acids, such as the diethyl ester of this compound, are mentioned as components in synthetic lubricating oils. google.comepo.org These compounds can contribute to reducing friction in various lubrication regimes, including boundary and mixed lubrication. google.com The use of supplemental friction modifiers can enhance the performance of gear oils in these regimes. google.com

Anti-wear Additives for High-Temperature Mechanical Systems

High temperatures can pose significant challenges for lubricants, often leading to reduced viscosity and increased wear. valvolineglobal.com Anti-wear additives are crucial in these conditions to protect mechanical components.

While general information on anti-wear additives containing phosphorus and sulfur for high-temperature applications exists aftonchemical.com, specific detailed research findings on this compound solely as an anti-wear additive for high-temperature mechanical systems were not extensively available in the search results. However, the inclusion of diethyl ester of this compound in synthetic lubricating oils, which are known for their stability at high temperatures, suggests a potential role in high-temperature applications. epo.orggoogle.com Synthetic oils are generally more stable at high temperatures compared to mineral oils. abcm.org.br

Separation Technologies

This compound has applications in separation technologies, particularly in the purification of rare earth elements and the modification of ion-exchange membranes.

Selective Extractant for Rare Earth Element Purification

Rare earth elements (REEs) are a group of seventeen elements with similar properties, making their separation and purification challenging. Solvent extraction is a widely used method in the industry for obtaining high-purity single rare earth elements. journalssystem.com This process involves selectively extracting rare earth ions from an aqueous solution into an organic phase containing an extractant. journalssystem.com

Phosphorus-containing extraction agents, including phosphonic acids and their esters, have been disclosed for the recovery of rare earth elements from acidic solutions. google.comgoogle.com While di(ethylhexyl)phosphonic acid (Ionquest 801) is a known extractant for REEs researchgate.net, this compound itself is also mentioned in the context of alkyl or aryl phosphonic acid blends used as extractants for rare earth elements. google.com These methods enable the recovery of REEs from acidic solutions and are efficient in separating different rare earth elements from one another. google.com

Ion-Exchange Membrane Modification for Water Desalination

Ion-exchange membranes (IEMs) are essential components in various separation processes, including water desalination techniques like electrodialysis (ED) and membrane capacitive deionization (MCDI). mdpi.comresearchgate.net These membranes selectively allow the transport of ions. mdpi.comresearchgate.net

Extraction Performance

This compound has demonstrated utility as a selective extractant in separation technologies. It has been identified as a selective extractant for the purification of rare earth elements. made-in-china.com While research also details the extraction kinetics and performance of di-decylphosphinic acid (DDPA) for metal separation like cobalt and nickel, highlighting factors such as stirring speed, temperature, interfacial area, and extractant concentration, the specific application of this compound in extraction focuses on its selective capabilities for rare earth elements. made-in-china.comysxbcn.comresearchgate.net

Polymer Science and Functional Coatings

This compound plays multiple roles in polymer science, contributing to the development of materials with enhanced or specific functionalities.

This compound is listed as a co-monomer in the synthesis of flame-retardant polyphosphonates. made-in-china.com Organophosphorus compounds are widely explored as flame retardants due to their effectiveness. Polyphosphonates, polymers containing phosphonate groups in their backbone, can impart flame retardancy to materials. Incorporating this compound as a co-monomer allows for the introduction of phosphorus into the polymer structure, contributing to the flame-retardant properties of the resulting polyphosphonate material. rsc.orgresearchgate.netgoogle.com

This compound has been applied in emulsion polymerization processes. It has been used in the synthesis of polyaniline (PANI) via emulsion polymerization. researcher.liferesearchgate.net In this application, this compound can play a role in stabilizing the emulsion system, facilitating the polymerization of monomers in a dispersed phase. The amphiphilic nature of this compound, with its hydrophobic chain interacting with non-polar components and its hydrophilic phosphonic acid group interacting with the aqueous phase, allows it to function as a surfactant, creating stable micelles or dispersed droplets necessary for emulsion polymerization. researcher.liferesearchgate.netacs.org

This compound is utilized as a dopant for polyaniline (PANI), particularly for applications in protective coatings against corrosion. researcher.lifescientificlabs.comresearchgate.netscilit.com Doping polyaniline with acids is a common method to increase its electrical conductivity and enable its use in various applications, including corrosion protection. This compound acts as both a surfactant during the synthesis of PANI nanoparticles in aqueous micellar solutions and as a corrosion-inhibitive dopant in the resulting PANI dispersions. researchgate.net Doping with this compound has been shown to enhance the electrical conductivity of PANI and improve its solubility in common organic solvents. researchgate.netscilit.com Bilayer coatings incorporating a bottom layer of DPA-doped PANI have demonstrated effective corrosion protection for steel, attributed to the redox-catalytic activity of PANI and the inhibitive properties of DPA. researchgate.netscilit.com The inhibitive properties of DPA dopant can provide further protection by smart release when damage occurs in the coating surface. researchgate.netscilit.com

Phosphonic acid-based copolymers, which can potentially include derivatives of this compound, are being explored in the development of smart functionalized materials. researchgate.netrsc.org These copolymers are designed with specific functionalities for advanced applications. For instance, innovative acidic photopolymerizable phosphorus-based copolymers have been developed for use in dental self-etch adhesives to improve adhesion to dental tissues. researchgate.netrsc.orgresearchgate.net The incorporation of phosphonic acid groups provides the necessary acidity and chemical interaction for etching and bonding to the hydroxyapatite (B223615) in teeth. researchgate.net Furthermore, phosphonic acid-functionalized diblock copolymers have been synthesized via techniques like RAFT polymerization, leading to the formation of nano-objects with potential in biomedical applications and as components in organic-inorganic nanocomposites. core.ac.uk The phosphonic acid groups in these copolymers can provide specific properties, such as the ability to interact strongly with calcium ions, which is relevant for applications involving bone or teeth, or for the formation of nanocomposites with calcium carbonate. core.ac.uk

Textile Industry Applications

Imparting Water-Repellency and Stain Resistance to Fabrics

This compound (DPA), a phosphono-alkane derivative, plays a role in modifying surface properties, making it valuable in the textile industry for imparting water-repellency and stain resistance to fabrics hiyka.comgoogleapis.com. The chemical structure of this compound, featuring a C10 alkyl chain and a functional phosphonic acid group, is key to its ability to alter surface energy and create hydrophobic surfaces hiyka.com. This amphiphilic nature, consisting of non-polar organic hydrophobic groups and anionic inorganic hydrophilic groups, allows it to function in surface modification applications researchgate.net.

The application of chemicals that facilitate the formation of functional coatings with low surface free energy on the substrate surface is a general approach to preparing water- or stain-resistant textiles googleapis.com. This compound contributes to this by enabling the creation of hydrophobic surfaces, which repel water hiyka.comsikemia.com. This hydrophobic characteristic is essential for preventing water from wetting the fabric surface, leading to water-repellent properties pidiliteindustrialproducts.com.

In the context of textile finishing, phosphonic acid derivatives are utilized to enhance fabric performance by imparting properties such as water-repellency and stain resistance hiyka.compidiliteindustrialproducts.comnctexchem.com. These treatments aim to create a protective coating on the fabric surface that prevents liquids and stains from penetrating fibreguard.com. While traditional methods have sometimes involved fluorinated compounds, there is a growing focus on non-fluorinated alternatives for environmental reasons, where compounds like this compound can be relevant nctexchem.comrudolf-duraner.com.trdevan.netmdpi.com.

Research indicates that modifying fabric surfaces can lead to durable finishes exhibiting high performance in stain resistance and stain repellency mdpi.com. The effectiveness of such treatments is often evaluated through tests like water spray repellency and contact angle measurements rudolf-duraner.com.trmdpi.com. While specific detailed research findings solely focused on this compound's quantitative performance in standard textile tests (e.g., water contact angle, stain release ratings) were not extensively available in the provided search results in a format suitable for a data table, its chemical properties and mentioned applications in patents and product descriptions highlight its potential in contributing to these desired textile functionalities hiyka.comgoogleapis.comsikemia.com.

Computational and Theoretical Studies of Decylphosphonic Acid Interactions

Molecular Dynamics and Monte Carlo Simulations in Adsorption Studies

Molecular dynamics and Monte Carlo simulations are powerful computational techniques used to understand the adsorption processes of alkylphosphonic acids, including decylphosphonic acid, on different surfaces. researchgate.netmdpi.com These simulations can elucidate the dynamics and energetics of how these molecules form ordered layers from a solution or vacuum onto a substrate. rsc.org

MD simulations, for instance, can track the time-evolution of a system, revealing the pathways of self-organization and the final structure of the monolayer. rsc.org Monte Carlo methods are often employed to determine the most energetically favorable adsorption configurations. mdpi.com

A key area of investigation is the influence of the solvent on the adsorption process. Studies have shown that the choice of solvent, such as aqueous versus ethanol (B145695) solutions, significantly impacts the adsorption energy and the resulting monolayer structure. mdpi.com For example, simulations have been used to evaluate the interaction of this compound with a Cu(111) surface in both aqueous and ethanol environments. mdpi.com These computational approaches can also be combined with experimental techniques like electrochemical impedance spectroscopy (EIS) to correlate the simulated monolayer structure with its real-world performance, such as corrosion protection. mdpi.com

Research on the adsorption of alkylphosphonic acids on a Cu(111) surface using Monte Carlo simulations has provided specific data on adsorption energies. The nature of the solvent was found to play a critical role in the strength of the interaction.

Table 1: Adsorption Energy of this compound on Cu(111) Surface

| Solvent Medium | Total Energy (kcal/mol) | Adsorption Energy (kcal/mol) | Rigid Adsorption Energy (kcal/mol) | Deformation Energy (kcal/mol) |

|---|---|---|---|---|

| Aqueous Medium | -160.05 | -183.17 | -184.28 | 1.11 |

| Ethanol | -48.42 | -68.45 | -69.23 | 0.78 |

This table presents data from Monte Carlo simulations showing the calculated adsorption energies of this compound on a Cu(111) surface in different solvent environments. Data sourced from mdpi.com.

The results indicate a significantly stronger adsorption interaction in the aqueous medium compared to ethanol. mdpi.com The simulations suggest that in suitable nonpolar solvents, the interaction between the hydrophilic phosphonic acid head group and the substrate is amplified. mdpi.com

Understanding Intermolecular and Substrate-Head Group Interactions

Computational studies are crucial for deciphering the complex interplay of forces that dictate the structure and stability of this compound monolayers. These forces include both intermolecular interactions between adjacent phosphonic acid molecules and the specific interactions between the phosphonic acid head group and the substrate surface.

Intermolecular Interactions: The long alkyl chains of this compound molecules interact with each other through van der Waals forces. These interactions are fundamental to the ordering and packing density of the resulting self-assembled monolayer. nih.gov In addition to chain-chain interactions, the head groups can interact with each other. On certain surfaces and under specific conditions (like intermediate pH), hydrogen bonding can occur between the protonated and ionized forms of the phosphonic acid head groups, further stabilizing the monolayer structure. stephenmann.co.uk Monte Carlo simulations have indicated that for shorter alkylphosphonic acids, the interaction of the carbon chain with the surface can be more pronounced than the lateral interactions with neighboring molecules. mdpi.com

Substrate-Head Group Interactions: The bond between the phosphonic acid head group and the substrate is a primary determinant of SAM stability and functionality. researchgate.net Phosphonic acids are known to form strong bonds with metal oxide surfaces. researchgate.net Theoretical studies, often using density-functional based tight-binding (DFTB) methods, have investigated various possible adsorption modes. researchgate.net These include:

Monodentate: One oxygen atom from the phosphonic acid group binds to the surface.

Bidentate: Two oxygen atoms from the head group bind to the surface.

Tridentate: All three oxygen atoms of the phosphonic acid head group coordinate with the surface.

Simulations on surfaces like aluminum oxide have shown that the preference for a particular adsorption site is strongly influenced by the geometry of that site. researchgate.net The regioselectivity, or the preference for binding to a specific location, increases when moving from monodentate to tridentate adsorption. researchgate.net Interestingly, these studies also suggest that the length of the alkyl chain (e.g., ethyl vs. decyl) has little influence on the selection of the preferred adsorption sites, which are primarily determined by the head group's interaction with the substrate. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Functionalization Strategies

Current research is focused on developing more efficient and controlled synthetic methods for decylphosphonic acid and its derivatives. While established methods like the Michaelis-Arbuzov reaction and hydrophosphorylation of alkenes exist, exploring novel pathways can lead to higher yields, reduced byproducts, and the ability to incorporate specific functionalities more easily google.comresearchgate.net. For instance, a simple and high-yield pathway (up to 87%) for synthesizing this compound has been reported researchgate.net.

Functionalization strategies are also a key area of research. Modifying the alkyl chain or the phosphonic acid head group allows for tailoring the properties of DPA for specific applications. This includes introducing polymerizable groups or other functional moieties to create advanced materials rsc.orgresearchgate.net. Strategies involve grafting functionalized ligands onto nanoparticle surfaces, exchanging existing ligands, or modifying grafted ligands via organic reactions researchgate.net. The selective functionalization of mixed metal oxide substrates using phosphonic acids is also being investigated researchgate.net.

Advanced Characterization Techniques for In-situ Studies

Understanding the behavior of this compound at interfaces requires advanced characterization techniques, particularly for in-situ studies. Techniques such as electrochemical impedance spectroscopy (EIS), contact angle measurements, X-ray photoelectron spectroscopy (XPS), Fourier transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM), X-ray diffraction (XRD), and atomic force microscopy (AFM) are currently employed to characterize DPA layers and their interactions with surfaces acs.orgresearchgate.netmdpi.com.

Future research will likely focus on utilizing and developing more sophisticated in-situ techniques that can provide real-time information about the adsorption kinetics, layer formation, and the behavior of DPA under different environmental conditions. This includes advanced microscopy and spectroscopy techniques that can probe the molecular arrangement and interactions at buried interfaces or in dynamic systems. Studies using EIS have already provided insights into the adsorption kinetics of DPA on indium tin oxide (ITO) surfaces, revealing diffusion-controlled rates at small time scales rri.res.in.

Development of Multi-functional Materials with this compound

The ability of this compound to modify surfaces makes it a valuable component in the development of multi-functional materials. By incorporating DPA, materials can gain enhanced properties such as hydrophobicity, improved adhesion, reduced friction, and specific interactions with various substances hiyka.com.